molecular formula C19H13ClN2O4S B2842697 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 953009-89-7

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B2842697
CAS No.: 953009-89-7
M. Wt: 400.83
InChI Key: GZTFBGNDDWPHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate" is a heterocyclic molecule featuring two isoxazole rings linked via an ester group. The structure includes a thiophene substituent on one isoxazole and a 2-chlorophenyl group on the other. Such compounds are typically synthesized via cyclocondensation or esterification reactions, often crystallized from polar solvents like dimethylformamide (DMF) for structural analysis .

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4S/c1-11-17(18(22-25-11)13-5-2-3-6-14(13)20)19(23)24-10-12-9-15(26-21-12)16-7-4-8-27-16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTFBGNDDWPHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antifungal properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of isoxazole and thiophene rings, which are known for their diverse biological activities. The chemical structure can be represented as follows:

C15H12ClN3O4S\text{C}_{15}\text{H}_{12}\text{ClN}_3\text{O}_4\text{S}

Antitumor Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antitumor properties. The target compound has been evaluated for its efficacy against various cancer cell lines.

  • Study Findings : A study conducted on a series of isoxazole derivatives revealed that modifications at the thiophene and chlorophenyl positions enhance cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound showed IC50 values in the micromolar range, indicating promising antitumor activity.
CompoundCell LineIC50 (µM)
This compoundMCF-712.5
This compoundMDA-MB-23115.0

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines.

  • Research Insights : In a recent experiment, the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha25090
IL-6300120

Antifungal Activity

The antifungal properties of the compound were evaluated against various pathogenic fungi.

  • Experimental Results : The compound exhibited notable antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents.
Fungal StrainMIC (µg/mL)
Candida albicans32
Aspergillus niger64

The biological activities of this compound are attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. The isoxazole ring is known to inhibit various kinases that play a role in cell proliferation, while the thiophene moiety may enhance bioavailability and selectivity towards tumor cells.

Case Studies and Research Findings

  • Case Study on Breast Cancer : A clinical trial involving patients with triple-negative breast cancer demonstrated that treatment with isoxazole derivatives resulted in improved survival rates when combined with standard chemotherapy regimens.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective therapeutic agent.

Scientific Research Applications

Structural Features

The compound contains:

  • Isoxazole Rings : Known for their diverse biological activities.
  • Thiophene Moiety : Enhances lipophilicity and bioavailability.
  • Chlorophenyl Group : Contributes to the compound's pharmacological properties.

Biological Activities

Research indicates that isoxazole derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Isoxazole compounds have been shown to inhibit bacterial growth and may serve as potential antibiotic agents.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Immunomodulatory Activity : Some derivatives have demonstrated the ability to influence immune responses, potentially useful in autoimmune conditions.

Antimicrobial Activity

A study highlighted the synthesis of various isoxazole derivatives, including those with thiophene and chlorophenyl groups. These compounds were evaluated for their antibacterial efficacy against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting their potential as new antibiotics .

Anti-inflammatory Research

Research conducted on related isoxazole compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro. For example, specific derivatives were found to suppress lipopolysaccharide-induced tumor necrosis factor-alpha production in human blood cell cultures, indicating their potential use in inflammatory diseases .

Immunosuppressive Properties

Another study focused on the immunosuppressive capabilities of isoxazole derivatives. The compound was tested for its effects on peripheral blood mononuclear cells (PBMCs), showing a dose-dependent inhibition of cell proliferation induced by phytohemagglutinin. This suggests that it could be beneficial in managing conditions requiring immune modulation .

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic synthesis techniques, including:

  • Formation of the isoxazole ring via cyclization reactions.
  • Introduction of the thiophene moiety through electrophilic substitution.
  • Final coupling with the chlorophenyl component.

Each step must be optimized for yield and purity, often requiring purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in Compound X undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Applications Sources
Acidic (HCl, H<sub>2</sub>O)6M HCl, 80°C, 6h3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidPrecursor for amide/urea derivatives.
Basic (NaOH, EtOH)2M NaOH, reflux, 4hSodium salt of the acidWater-soluble intermediate for further functionalization.

Stability Note : The isoxazole rings remain intact under hydrolysis conditions, but prolonged exposure to strong bases may induce ring-opening .

Nucleophilic Substitution

The 5-methylisoxazole moiety participates in late-stage fluorination or halogenation:

Reaction Reagents Outcome Regioselectivity Sources
DeoxofluorinationDAST, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT5-Fluoromethyl analogSelective fluorination at the methyl group.
BrominationNBS, AIBN, CCl<sub>4</sub>5-Bromomethyl derivativeRadical-mediated substitution at the methyl site.

DFT Studies : Transition-state calculations (RI-BP86) confirm that steric repulsion between the 2-chlorophenyl group and incoming nucleophile governs regioselectivity .

Cycloaddition and Ring Functionalization

The thiophene-isoxazole fragment undergoes [3+2] cycloadditions with nitrile oxides or alkynes:

Substrate Reagents Product Key Data Sources
Nitrile oxideChloroxime, NaHCO<sub>3</sub>3,5-Disubstituted isoxazole-thiophene hybridsΔG<sup>‡</sup> = 23–26 kcal/mol (DFT-optimized).
Propargyl alcoholCuI, DIPEAFused isoxazoline-thiophene derivatives72% yield, confirmed via X-ray crystallography.

Stereochemical Control : Synchronicity in bond formation (C–C vs. C–O distances: 2.176–2.525 Å) ensures regioselective outcomes .

Stability and Degradation Pathways

Compound X exhibits moderate photostability but degrades under UV light (λ = 254 nm):

Condition Half-Life Degradation Products Analytical Method Sources
UV irradiation (24h)8hThiophene-2-carboxylic acid, chlorophenyl fragmentsLC-MS/MS, IR
Thermal (150°C, 1h)StableNo decompositionTGA-DSC

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Halogen Substitution Effects

The compound shares structural similarities with two isostructural materials described in and :

  • Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Key comparisons include:

Feature Target Compound Compound 4 Compound 5
Core Structure Isoxazole-thiophene hybrid Thiazole-pyrazole-triazole Thiazole-pyrazole-triazole
Halogen Substituents 2-Chlorophenyl 4-Chlorophenyl, 4-Fluorophenyl 4-Fluorophenyl (×3)
Crystal System Unknown Triclinic (P¯1) Triclinic (P¯1)
Molecular Planarity Likely planar (inferred) Mostly planar* Mostly planar*
Asymmetric Unit Unknown 2 independent molecules 2 independent molecules

*Compound 4 and 5 exhibit near-planar conformations except for one fluorophenyl group oriented perpendicular to the molecular plane .

Key Observations:

Halogen Influence : The target compound’s 2-chlorophenyl group may induce steric or electronic effects distinct from the 4-chlorophenyl/fluorophenyl groups in Compounds 4 and 2. Fluorine’s smaller size and higher electronegativity in Compounds 4/5 likely enhance crystal packing efficiency compared to chlorine .

Crystal Packing : Compounds 4 and 5 adjust their crystal structures slightly to accommodate halogen differences, suggesting that the target compound’s thiophene moiety (bulkier than triazole) could lead to unique packing arrangements.

Bioactivity Considerations

For example:

  • Thiophene rings (in the target compound) are known for enhancing pharmacokinetic properties in drug design.
  • Chlorophenyl groups (as in the target) may improve binding affinity compared to fluorophenyl analogs due to increased lipophilicity .

Q & A

Q. What are the key synthetic routes for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate?

The compound can be synthesized via multi-step heterocyclic coupling reactions. A common approach involves:

  • Step 1 : Preparation of the isoxazole backbone using Biginelli-like reactions, where aromatic aldehydes, β-ketoesters, and thioureas condense to form substituted isoxazole intermediates .
  • Step 2 : Thiophene incorporation via nucleophilic substitution or cross-coupling reactions under palladium catalysis. Solvent choice (e.g., DMF or acetonitrile) and temperature (60–100°C) are critical for yield optimization .
  • Step 3 : Esterification or transesterification to introduce the methyl carboxylate group, often using EDCI/HOBt coupling agents .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Use a combination of:

  • Single-crystal X-ray diffraction to resolve the 3D arrangement of the isoxazole and thiophene rings .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, isoxazole methyl at δ 2.4 ppm) .
  • Mass spectrometry (HRMS) for molecular ion confirmation (expected m/z ~470–480) .

Q. What stability considerations are critical for handling this compound?

  • pH sensitivity : Avoid strongly acidic/basic conditions (pH <4 or >10) to prevent ester hydrolysis .
  • Light and temperature : Store in amber vials at –20°C to minimize photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Ultrasound-assisted synthesis : Reduces reaction time by 30–50% and improves yields (e.g., 85% vs. 65% under traditional heating) via enhanced mass transfer .
  • Microwave irradiation : Enables rapid cyclization (5–10 minutes vs. 3–5 hours) for isoxazole-thiophene coupling .
  • Catalyst screening : Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in Suzuki-Miyaura cross-coupling for thiophene attachment (yield: 78% vs. 52%) .

Q. What biological targets are plausible for this compound?

Structural analogs of isoxazole-thiophene hybrids show activity against:

  • Kinase inhibition : EGFR and VEGFR-2 (IC50_{50} <1 μM in some derivatives) .
  • Antimicrobial targets : Disruption of bacterial biofilm formation via quorum-sensing interference .
  • Anticancer activity : Induction of apoptosis in HepG2 cells (EC50_{50} ~10–20 μM) through caspase-3 activation .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Replace the 2-chlorophenyl group with fluorophenyl or nitrophenyl moieties to assess electronic effects on bioactivity .
  • Ester vs. amide derivatives : Compare methyl carboxylate with primary/secondary amides to study lipophilicity impacts on cellular uptake .

Q. What computational methods are suitable for predicting binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding with Thr766 and hydrophobic contacts with Leu694 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. How to resolve discrepancies in biological activity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hours) .
  • Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to normalize activity metrics .

Q. What formulation strategies address poor aqueous solubility?

  • Nanoparticulate systems : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance bioavailability .
  • Prodrug design : Convert the methyl ester to a phosphate prodrug for improved solubility at physiological pH .

Q. How does this compound compare to structurally related analogs?

  • Activity vs. Ethyl 2-chlorophenyl thiazole carboxylate : Higher cytotoxicity (2-fold) due to thiophene’s electron-rich π-system enhancing target affinity .
  • Stability vs. Phenoxymethylbenzoimidazole derivatives : Superior photostability (t1/2_{1/2} >24 hours under UV light) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.